Cas no 1393570-74-5 (2-Bromo-6-nitropyridine-4-sulfonyl chloride)

2-Bromo-6-nitropyridine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-BROMO-6-NITROPYRIDINE-4-SULFONYL CHLORIDE
- AB81263
- 2-Bromo-6-nitropyridine-4-sulfonyl chloride
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- インチ: 1S/C5H2BrClN2O4S/c6-4-1-3(14(7,12)13)2-5(8-4)9(10)11/h1-2H
- InChIKey: PAGAVHASINSCGV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC([N+](=O)[O-])=N1)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 324
- トポロジー分子極性表面積: 101
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-Bromo-6-nitropyridine-4-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009846-1g |
2-Bromo-6-nitropyridine-4-sulfonyl chloride |
1393570-74-5 | 95% | 1g |
$3,010.80 | 2022-04-02 | |
Alichem | A029009846-250mg |
2-Bromo-6-nitropyridine-4-sulfonyl chloride |
1393570-74-5 | 95% | 250mg |
$1,078.00 | 2022-04-02 |
2-Bromo-6-nitropyridine-4-sulfonyl chloride 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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2-Bromo-6-nitropyridine-4-sulfonyl chlorideに関する追加情報
Introduction to 2-Bromo-6-nitropyridine-4-sulfonyl chloride (CAS No. 1393570-74-5)
2-Bromo-6-nitropyridine-4-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and applications. This compound, identified by the CAS number 1393570-74-5, is a halogenated nitropyridine derivative featuring a sulfonyl chloride functional group. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The sulfonyl chloride moiety in this compound is highly reactive and serves as a crucial electrophile in organic synthesis, enabling the formation of sulfonamide bonds when reacted with nucleophiles such as amines or alcohols. This reactivity has positioned 2-Bromo-6-nitropyridine-4-sulfonyl chloride as an essential building block in medicinal chemistry, facilitating the construction of complex drug scaffolds. The presence of both bromine and nitro substituents further enhances its synthetic utility, allowing for selective modifications and derivatization.
Recent advancements in chemical biology have highlighted the importance of halogenated pyridines in drug discovery. Studies have demonstrated that compounds containing bromine or nitro groups can exhibit enhanced binding affinity to biological targets, making them attractive candidates for medicinal applications. For instance, 2-Bromo-6-nitropyridine-4-sulfonyl chloride has been explored in the design of kinase inhibitors, where its ability to engage with hydrophobic pockets and polar residues in protein active sites contributes to improved pharmacological activity.
The nitro group in this molecule not only serves as a handle for further functionalization but also imparts specific electronic properties that can influence the overall behavior of the compound. In particular, the electron-withdrawing nature of the nitro group can modulate the reactivity of adjacent functional moieties, enabling precise control over synthetic pathways. This feature has been leveraged in recent research to develop more efficient synthetic routes for complex heterocyclic compounds.
In addition to its role as a synthetic intermediate, 2-Bromo-6-nitropyridine-4-sulfonyl chloride has been investigated for its potential biological activity. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For example, modifications to the pyridine core have been shown to alter binding interactions with target proteins, leading to promising results in preclinical models. These findings underscore the compound's significance as a lead structure in drug development efforts.
The synthesis of 2-Bromo-6-nitropyridine-4-sulfonyl chloride typically involves multi-step organic transformations, starting from commercially available pyridine precursors. Key steps include halogenation, nitration, and sulfonylation reactions, each requiring careful optimization to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have recently enabled more sustainable approaches to its production, reducing waste and improving efficiency.
The growing interest in 2-Bromo-6-nitropyridine-4-sulfonyl chloride is reflected in its increasing demand across academic and industrial research settings. Pharmaceutical companies and biotech firms are actively incorporating this compound into their libraries for screening and lead optimization programs. Its versatility makes it particularly useful for exploring new chemical entities (NCEs) targeting unmet medical needs. As research continues to uncover novel applications, the significance of this compound is expected to expand further.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 2-Bromo-6-nitropyridine-4-sulfonyl chloride and biological targets. These studies provide insights into binding affinities, enzyme kinetics, and drug-like properties, guiding rational design strategies for improved efficacy and selectivity. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery, making compounds like 2-Bromo-6-nitropyridine-4-sulfonyl chloride indispensable tools in this process.
The future prospects for 2-Bromo-6-nitropyridine-4-sulfonyl chloride are bright, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic methodologies are expected to further enhance its accessibility and utility, while collaborations between academia and industry will drive its translation into clinical candidates. As our understanding of biological systems evolves, compounds like this will continue to play a pivotal role in shaping the next generation of medicines.
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